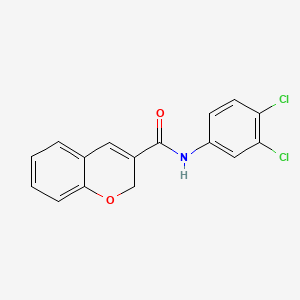

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

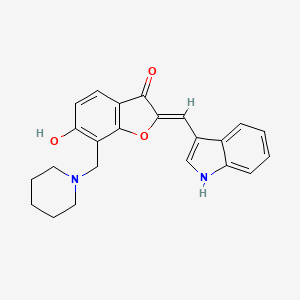

“N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring), a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amine), and a 3,4-dichlorophenyl group (a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the dichlorophenyl group, and the carboxamide group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The chromene ring system may also be planar or nearly planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation reactions. The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Antioxidant and Antibacterial Agents

- A study synthesized a series of chromene carboxamide derivatives, which showed good antioxidant activity and promising antibacterial activity against various strains (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Antimicrobial Activity

- Synthesis of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides revealed that some compounds exhibited antimicrobial activity (S. V. Ukhov et al., 2021).

Antibacterial and Solvatochromism Studies

- Novel 4H-chromene-3-carboxamide derivatives were synthesized and showed promising antibacterial activity and strong antioxidant activity in vitro (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Synthesis and Pharmacological Evaluation

- A study focused on the synthesis of chromeno-based N-heterocycles, which demonstrated high antimicrobial activity (I. H. E. Azab et al., 2017).

Synthesis of 2-Imino and 2-Oxo-2H-Chromene-3-Carboxamides

- This research provided an eco-friendly approach for synthesizing chromene carboxamides, important for various biological applications (F. Proença & Marta Costa, 2008).

Diversity Oriented Synthesis

- A method was developed for synthesizing tetrahydro-2H-chromene-3-carboxamide derivatives, which are part of several biologically active compounds (Maria A. Vodolazhenko et al., 2012).

Photochromic Applications

- Research on N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide explored its photochromic properties and applications in ormosil matrix coatings (Yongzeng Fang et al., 2015).

Cytotoxic and Antioxidant Agents

- N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized and showed cytotoxicity against cancer cell lines and antioxidant activity (Amena Ali et al., 2021).

Structural Studies

- The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, providing insights into their molecular configurations (L. Gomes et al., 2015).

Future Directions

The study of this compound could be of interest in various fields, including medicinal chemistry, due to the biological activities associated with chromene derivatives. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Mode of Action

For instance, DCMU, a similar compound, interrupts the photosynthetic electron transport chain in photosynthesis, thus reducing the ability of the plant to turn light energy into chemical energy .

Biochemical Pathways

Related compounds like dcmu are known to affect the photosynthetic electron transport chain in photosynthesis . This interrupts the conversion of light energy into chemical energy, affecting the plant’s ability to produce ATP and reductant potential .

Result of Action

It can be inferred from related compounds that it might lead to a reduction in the plant’s ability to convert light energy into chemical energy .

Action Environment

For instance, the persistence of propanil, a similar compound, in soil and aquatic environments, along with the possible accumulation of toxic degradation products, is of environmental concern .

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c17-13-6-5-12(8-14(13)18)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKJJJGXPVYJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one](/img/structure/B2804956.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2804957.png)

![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2804960.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B2804963.png)

![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)

![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)